molecular formula C13H18N2O2 B7949106 4-Cbz-aminopiperidine

4-Cbz-aminopiperidine

Cat. No.: B7949106
M. Wt: 234.29 g/mol
InChI Key: HYDGIVOHVKDSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cbz-aminopiperidine, also known as benzyl 4-piperidinylcarbamate, is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of the piperidine ring. This protecting group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cbz-aminopiperidine typically involves the protection of the amine group in piperidine using benzyl chloroformate. One common method includes the following steps :

    Starting Material: Piperidine is used as the starting material.

    Protection: The amine group in piperidine is protected by reacting it with benzyl chloroformate in the presence of a base such as triethylamine. This reaction forms benzyl 4-piperidinylcarbamate.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Cbz-aminopiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon, hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols, bases like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride

Major Products Formed

Scientific Research Applications

4-Cbz-aminopiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cbz-aminopiperidine is primarily related to its role as a protecting group in organic synthesis. The Cbz group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cbz-aminopiperidine is unique due to the specific properties of the Cbz protecting group, which offers stability under a wide range of reaction conditions and can be easily removed by hydrogenation. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

benzyl 1-aminopiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-15-8-6-12(7-9-15)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDGIVOHVKDSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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